molecular formula C14H13N9 B2981329 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine CAS No. 2380183-31-1

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine

Cat. No. B2981329
CAS RN: 2380183-31-1
M. Wt: 307.321
InChI Key: NJHOAFKUKFDMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. This molecule has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development.

Mechanism of Action

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 selectively binds to the adenosine A2B receptor and blocks its activation by adenosine. This results in the inhibition of downstream signaling pathways, leading to various biological effects.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, modulation of immune responses, and regulation of cardiovascular function. Additionally, this molecule has been reported to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 in lab experiments is its high selectivity for the adenosine A2B receptor, which allows for specific targeting of this receptor. However, one of the limitations of using this molecule is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several future directions for research on 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754, including the development of more potent analogs, investigation of its potential applications in the treatment of various diseases, and further exploration of its mechanism of action. Additionally, the use of this compound 1754 in combination with other drugs or therapies may also be an area of future research.

Synthesis Methods

The synthesis of 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 involves the reaction of 2-chloro-6-methylpurine with 4-(1H-1,2,3-triazol-4-yl)pyridine in the presence of a copper catalyst. The resulting compound is then treated with methylamine to obtain the final product.

Scientific Research Applications

9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 has been used extensively in scientific research to study the adenosine A2B receptor and its role in various physiological processes. This molecule has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.

properties

IUPAC Name

9-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N9/c1-22-9-19-12-13(17-8-18-14(12)22)16-6-10-7-23(21-20-10)11-2-4-15-5-3-11/h2-5,7-9H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHOAFKUKFDMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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